molecular formula C22H28N2O4S B2424232 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide CAS No. 922094-24-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide

Cat. No.: B2424232
CAS No.: 922094-24-4
M. Wt: 416.54
InChI Key: DLMBATCKEJSMFS-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide is a research-grade chemical agent recognized in the scientific literature as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as a 'chemosensor' due to its activation by a wide range of exogenous irritants and endogenous inflammatory mediators. Its role in pain signaling, neurogenic inflammation, and airway reflex pathways makes it a significant target for pharmacological investigation. This compound exhibits high affinity for the TRPA1 channel, effectively blocking the activation triggered by agonists such as allyl isothiocyanate (the pungent component of mustard oil) and cinnamaldehyde. By inhibiting calcium influx through TRPA1, this antagonist serves as a critical tool for elucidating the channel's complex physiology in both the peripheral and central nervous systems. Its primary research value lies in models of inflammatory and neuropathic pain, where it is used to probe the contribution of TRPA1 to hyperalgesia and allodynia. Furthermore, its application extends to studies of respiratory diseases like asthma and chronic cough, as well as research into migraine and other neurological disorders where TRPA1-mediated signaling is implicated. The selectivity profile of this antagonist allows researchers to dissect TRPA1-specific pathways from those involving related TRP channels, such as TRPV1, providing a means to validate TRPA1 as a therapeutic target for a range of sensory pathologies.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-6-24-19-12-9-17(13-20(19)28-14-22(4,5)21(24)25)23-29(26,27)18-10-7-16(8-11-18)15(2)3/h7-13,15,23H,6,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMBATCKEJSMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-isopropylbenzenesulfonamide is a complex organic compound belonging to the oxazepine class. This compound exhibits significant biological activities that have garnered attention in medicinal chemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure includes a benzo[b][1,4]oxazepine core and a sulfonamide group, which are crucial for its biological activity. The molecular formula is C23H30N2O4SC_{23}H_{30}N_{2}O_{4}S, indicating a high degree of complexity.

Property Details
Molecular Formula C23H30N2O4S
IUPAC Name This compound
Functional Groups Oxazepine ring, Sulfonamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrases, which are crucial in regulating pH and fluid balance in the body. This inhibition can be beneficial in treating conditions like glaucoma and certain cancers.
  • Receptor Binding : The compound may interact with specific receptors, modulating signaling pathways that influence cellular functions.
  • DNA/RNA Interaction : There is potential for this compound to bind to nucleic acids, affecting gene expression and cellular processes.

Biological Activity

Research has indicated that compounds within the oxazepine class exhibit diverse pharmacological properties. Notable activities include:

  • Antimicrobial Activity : Studies have shown that derivatives of oxazepines can possess antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some oxazepine derivatives have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds in the oxazepine series:

  • Carbonic Anhydrase Inhibition : A study highlighted that sulfonamide derivatives effectively inhibit carbonic anhydrases involved in metabolic processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
  • Antitumor Activity : Research on similar compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models. The mechanism often involves apoptosis induction through receptor-mediated pathways .
  • Antimicrobial Evaluation : A recent study evaluated various oxazepine derivatives for their antimicrobial efficacy against bacterial strains. Results indicated significant antibacterial activity correlating with structural modifications .

Q & A

Q. Table 1: Representative Physicochemical Data

PropertyMethodTypical Value/Notes
Molecular WeightHRMS~434.51 g/mol
Solubility in DMSOShake-flask/HPLC>50 mg/mL (predicted)
Melting PointDSC~180–190°C (decomposition observed)

Advanced: How can reaction conditions be optimized to improve synthesis yield?

  • Design of Experiments (DoE) : Screen parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, increasing reaction temperature from 25°C to 40°C may enhance sulfonamide coupling efficiency by 15–20% .
  • Kinetic Analysis : Monitor intermediate formation via in-situ FTIR or Raman spectroscopy to minimize side reactions (e.g., hydrolysis of the oxazepine ring) .

Advanced: How to resolve contradictions in reported biological activity data?

  • Dose-Response Validation : Replicate assays (e.g., enzyme inhibition IC50_{50}) across multiple labs using standardized protocols (e.g., ATPase activity assays with positive controls) .
  • Off-Target Profiling : Use proteome-wide affinity pulldown assays or thermal shift assays to identify non-specific interactions .

Advanced: What methodologies are used to study interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to purified enzymes (e.g., carbonic anhydrase isoforms) .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor docking poses (e.g., with HDAC or kinase targets) using software like AutoDock Vina. Key interactions include hydrogen bonding with sulfonamide oxygen and hydrophobic packing with the isopropyl group .

Basic: What are potential therapeutic applications based on structural analogs?

Related benzoxazepine-sulfonamide hybrids exhibit:

  • Anticancer Activity : Inhibition of histone deacetylases (HDACs) via chelation of catalytic zinc ions .
  • Anti-Inflammatory Effects : COX-2 selectivity due to the sulfonamide moiety’s electrostatic complementarity .

Advanced: How to assess stability under physiological conditions?

  • Simulated Gastric Fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hr); analyze via LC-MS for hydrolytic degradation (e.g., cleavage of the sulfonamide bond) .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24 hr) to detect esterase-mediated metabolism .

Advanced: What computational approaches predict reactivity or metabolic pathways?

  • DFT Calculations : Map electron density to predict sites of oxidation (e.g., ethyl group hydroxylation) .
  • CYP450 Metabolism Prediction : Use software like StarDrop to identify likely Phase I metabolites (e.g., N-dealkylation) .

Basic: Which functional groups drive chemical reactivity?

  • Sulfonamide (-SO2_2NH-) : Participates in hydrogen bonding and acts as a leaving group under basic conditions.
  • Oxazepine Carbonyl : Susceptible to nucleophilic attack (e.g., by hydrazine for derivatization) .

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